![molecular formula C7H4FNO2 B1625098 7-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 855996-66-6](/img/structure/B1625098.png)
7-Fluorobenzo[d]isoxazol-3(2H)-one
Descripción general
Descripción
This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluorobenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 7-Fluorobenzo[d]isoxazol-3(2H)-one is , with a molecular weight of approximately 153.11 g/mol. Its structure features a fluorine atom attached to a benzoisoxazole ring, which is crucial for its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Medicinal Chemistry
This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives have been investigated for various pharmacological activities:
- Antipsychotic Activity : Compounds derived from this scaffold have shown high affinity for dopamine D2 and serotonin 5-HT receptors, suggesting potential utility in treating schizophrenia and other neuropsychiatric disorders. For instance, one study reported an IC50 value of 8.9 nM at the D2 receptor, indicating strong antagonist activity .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity. A quantitative structure-activity relationship (QSAR) analysis highlighted how structural modifications influence efficacy against resistant bacterial strains.
- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties, where specific substituents have been correlated with changes in potency, emphasizing the importance of structural variations in biological activity.
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition mechanisms. It can modulate enzyme activity by interacting with active sites or altering protein conformations, making it a key compound in biochemical research.
Case Study 1: Neuropsychiatric Disorders
In preclinical studies involving animal models, derivatives of benzoisoxazole demonstrated efficacy in alleviating symptoms associated with schizophrenia without causing significant side effects such as catalepsy or weight gain. These findings suggest that modifications leading to enhanced receptor selectivity could yield safer therapeutic options.
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of various benzoisoxazole derivatives indicated that specific modifications led to increased activity against resistant bacterial strains. This study underscores the potential for developing new antibiotics based on the benzoisoxazole scaffold.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of electron-withdrawing groups like fluorine enhances receptor binding affinity and overall efficacy. The following table summarizes key findings from SAR studies:
Compound Variant | Receptor Affinity (IC50) | Biological Activity |
---|---|---|
This compound | D2 = 8.9 nM | Antagonist |
Derivative A | D2 = 31.5 nM | Antagonist |
Derivative B | 5-HT = 201.4 nM | Antagonist |
Derivative C | 5-HT = 195.5 nM | Antagonist |
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A parent compound with a similar ring structure but without the fluorine substitution.
5-Fluorobenzo[d]isoxazol-3-amine: Another fluorinated isoxazole with different functional groups.
Paliperidone Related Compound D: A complex derivative used in pharmaceutical research.
Uniqueness
7-Fluorobenzo[d]isoxazol-3(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to other isoxazoles. This makes it a valuable compound for developing new materials and therapeutic agents .
Actividad Biológica
7-Fluorobenzo[d]isoxazol-3(2H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, and it features a fluorine atom attached to a benzoisoxazole ring system. The presence of the fluorine atom is crucial as it influences the compound's lipophilicity, metabolic stability, and overall bioactivity.
Antipsychotic Properties
Recent studies have indicated that derivatives of benzoisoxazoles, including this compound, exhibit significant activity against various neurotransmitter receptors. For instance, compounds bearing similar structures have shown high affinity for dopamine D and serotonin 5-HT receptors, suggesting potential utility in treating schizophrenia and other neuropsychiatric disorders. In one study, a related compound demonstrated an IC of 8.9 nM at the D receptor, indicating strong antagonist activity .
Antimicrobial Activity
The antibacterial properties of this compound have also been explored. Research has shown that derivatives containing this scaffold can inhibit bacterial growth effectively. A QSAR analysis revealed that structural modifications influence their antimicrobial efficacy, highlighting the importance of the substituents on the benzene ring .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for anti-inflammatory activity. The introduction of various substituents has been correlated with changes in anti-inflammatory potency, indicating that the biological effects are sensitive to structural variations .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the benzoisoxazole ring can significantly alter biological activity. For example, the introduction of electron-withdrawing groups such as fluorine enhances receptor binding affinity and biological efficacy. Table 1 summarizes key findings from SAR studies:
Compound Variant | Receptor Affinity (IC) | Biological Activity |
---|---|---|
This compound | D = 8.9 nM | Antagonist |
Derivative A | D = 31.5 nM | Antagonist |
Derivative B | 5-HT = 201.4 nM | Antagonist |
Derivative C | 5-HT = 195.5 nM | Antagonist |
Case Study 1: Neuropsychiatric Disorders
In a preclinical study involving animal models, compounds derived from benzoisoxazole showed promise in reducing symptoms associated with schizophrenia without causing significant side effects such as catalepsy or weight gain . These findings suggest that modifications leading to enhanced receptor selectivity could yield safer therapeutic options.
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of various benzoisoxazole derivatives demonstrated that certain modifications led to increased activity against resistant bacterial strains . This study highlights the potential for developing new antibiotics based on the benzoisoxazole scaffold.
Propiedades
IUPAC Name |
7-fluoro-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCSHZCHBARDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)ONC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472615 | |
Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855996-66-6 | |
Record name | 7-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.